molecular formula C21H14O5 B11260027 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate

Cat. No.: B11260027
M. Wt: 346.3 g/mol
InChI Key: OEYJDSYNMHXAEH-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with phenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings .

Scientific Research Applications

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and transcription. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl furan-2-carboxylate is unique due to the presence of both the chromen and furan moieties, which contribute to its distinct chemical and biological properties. The phenyl group further enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H14O5

Molecular Weight

346.3 g/mol

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) furan-2-carboxylate

InChI

InChI=1S/C21H14O5/c1-13-16-12-15(25-20(22)18-8-5-11-24-18)9-10-17(16)26-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3

InChI Key

OEYJDSYNMHXAEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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